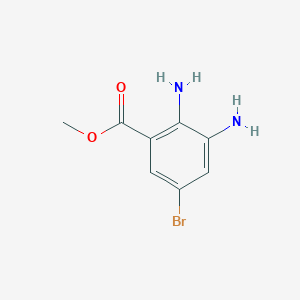

Methyl 2,3-diamino-5-bromobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2,3-diamino-5-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHLKSOAANWXOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Br)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248541-63-0 | |

| Record name | Methyl 2,3-diamino-5-bromobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2,3-diamino-5-bromobenzoate

Introduction: The Significance of Methyl 2,3-diamino-5-bromobenzoate

This compound is a key aromatic building block in the development of novel therapeutics and functional materials. Its vicinal diamine arrangement, coupled with the electronic modulation of the bromo substituent and the reactive ester handle, makes it a versatile precursor for the synthesis of a wide array of complex heterocyclic systems. Notably, this scaffold is integral to the construction of substituted benzimidazoles, a class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties[1][2][3]. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, emphasizing the causal relationships behind experimental choices and ensuring procedural robustness for researchers in medicinal chemistry and materials science.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most effectively approached through a three-step sequence commencing with the commercially available Methyl 2-amino-5-bromobenzoate. The strategic workflow is designed to sequentially install the required functionalities while managing regioselectivity and ensuring high-yield transformations.

References

- 1. Benzimidazole synthesis [organic-chemistry.org]

- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Methyl 2,3-diamino-5-bromobenzoate (CAS 1248541-63-0): A Key Building Block for Biologically Active Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery and development of novel therapeutics. Methyl 2,3-diamino-5-bromobenzoate (CAS No. 1248541-63-0) has emerged as a pivotal intermediate, offering a unique combination of reactive functional groups that enable the efficient construction of complex heterocyclic scaffolds. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its application in the synthesis of pharmacologically relevant molecules, with a particular focus on its role in the generation of kinase inhibitors and other biologically active agents. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and supported by relevant literature to empower researchers in their drug discovery endeavors.

Physicochemical Properties

This compound is a substituted aromatic compound with a molecular formula of C8H9BrN2O2 and a molecular weight of 245.07 g/mol .[1][2] Its structural features, including two amino groups at the 2 and 3 positions, a bromine atom at the 5 position, and a methyl ester at the 1 position, make it a highly versatile reagent in organic synthesis. The presence of multiple reaction sites allows for a diverse range of chemical transformations, paving the way for the creation of extensive compound libraries for high-throughput screening.

| Property | Value | Source(s) |

| CAS Number | 1248541-63-0 | [1] |

| Molecular Formula | C8H9BrN2O2 | [1][2] |

| Molecular Weight | 245.07 g/mol | [1][2] |

| Physical Form | Powder | [3] |

| Storage | Keep in a dark place, sealed in dry, 2-8°C | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of its nitro precursor, Methyl 2-amino-5-bromo-3-nitrobenzoate. This transformation is a critical step in making this valuable building block accessible for further synthetic manipulations.

Experimental Protocol: Reduction of Methyl 2-amino-5-bromo-3-nitrobenzoate

This protocol outlines a common and effective method for the synthesis of this compound.

Materials:

-

Methyl 2-amino-5-bromo-3-nitrobenzoate

-

Iron powder

-

Ammonium chloride

-

Tetrahydrofuran (THF)

-

Ethanol

-

Water

-

Diatomaceous earth

-

Ethyl acetate

-

Saturated saline solution

Procedure:

-

In a suitable reaction vessel, dissolve Methyl 2-amino-5-bromo-3-nitrobenzoate (1.0 eq), iron powder (5.0 eq), and ammonium chloride (15.0 eq) in a solvent mixture of THF/ethanol/water (1:1:0.4 v/v).[3]

-

Heat the reaction mixture to 95°C and stir vigorously for 1 hour.[3] Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

-

Upon completion, cool the mixture to room temperature.

-

Filter the reaction mixture through a plug of diatomaceous earth to remove insoluble solids.[3]

-

Wash the diatomaceous earth plug several times with methanol and tetrahydrofuran.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Partition the resulting residue between ethyl acetate and water.

-

Separate the organic layer, wash with saturated saline solution, and concentrate under reduced pressure to yield this compound as a yellow powder.[3] The product can often be used in subsequent steps without further purification.

Application in the Synthesis of Bioactive Heterocycles

The strategic placement of the two amino groups and the bromine atom on the benzene ring makes this compound a powerful precursor for the synthesis of a variety of heterocyclic systems, most notably quinazolinones. Quinazolinones are a class of compounds renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[5]

The vicinal diamino functionality allows for the construction of fused heterocyclic rings, while the bromine atom serves as a convenient handle for introducing further molecular diversity through cross-coupling reactions. This dual functionality is highly advantageous in drug discovery campaigns, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Synthesis of Quinazolinone Scaffolds

The reaction of o-phenylenediamines with various reagents to form fused heterocyclic systems is a cornerstone of medicinal chemistry. In the case of this compound, the two amino groups can react with a variety of carbonyl-containing compounds to form the quinazolinone core. A closely related analog, Methyl 2-amino-5-bromobenzoate, is widely used in the synthesis of quinazolinones, and similar reactivity can be expected from the 2,3-diamino derivative, leading to a different substitution pattern on the final heterocyclic product.[5]

The resulting brominated quinazolinone scaffold is a valuable intermediate for further functionalization. The bromine atom can be readily displaced or utilized in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce a wide array of substituents, thereby enabling the fine-tuning of the molecule's biological activity.

Mechanism of Action of Downstream Products: Kinase Inhibition

Many quinazolinone derivatives synthesized from precursors like this compound have been identified as potent kinase inhibitors.[6][7] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Kinase inhibitors typically function by competing with ATP for binding to the active site of the enzyme, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade that promotes cell proliferation and survival. The versatility of the quinazolinone scaffold allows for the optimization of interactions within the ATP-binding pocket of various kinases, leading to the development of both selective and multi-targeted inhibitors.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety glasses with side shields, and a lab coat. In case of dust formation, use a NIOSH-approved respirator.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Handle in a well-ventilated area, preferably in a chemical fume hood. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep in a dark place to prevent light-induced degradation.[4]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is imperative to consult the specific SDS provided by the supplier before handling this compound.

Conclusion

This compound is a strategically important building block in medicinal chemistry and drug discovery. Its unique substitution pattern provides a versatile platform for the synthesis of diverse heterocyclic scaffolds, particularly quinazolinones, which are known to possess a wide range of pharmacological activities. The ability to readily construct and subsequently functionalize these core structures makes this compound a valuable asset in the development of novel therapeutics, including potent kinase inhibitors. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering a foundation for researchers to leverage this key intermediate in their pursuit of innovative medicines.

References

- 1. fishersci.com [fishersci.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. Prodrugs of oxazolidinone CETP inhibitors - Patent US-8354454-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to Methyl 2,3-diamino-5-bromobenzoate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2,3-diamino-5-bromobenzoate is a key chemical intermediate whose structural features make it a valuable building block in the synthesis of complex heterocyclic molecules, particularly in the realm of pharmaceutical research and development. This guide provides a comprehensive overview of its chemical identity, a detailed, field-tested synthesis protocol, in-depth characterization data, and a discussion of its applications. The content is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring both technical accuracy and practical utility for researchers in the field.

Chemical Identity and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₉BrN₂O₂[5]

-

Molecular Weight: 245.07 g/mol

Physicochemical Properties:

| Property | Value | Source |

| Appearance | Yellow powder | [3] |

| Purity | Typically ≥97% | --- |

| Storage | Store at 2-8°C, protected from light | [4] |

Synthesis Protocol: A Self-Validating System

The efficient synthesis of this compound is paramount for its use in further chemical transformations. A common and effective method involves the selective reduction of the corresponding nitro-substituted precursor, methyl 2-amino-5-bromo-3-nitrobenzoate. This approach is favored due to the ready availability of the starting material and the high yields achievable.

Reaction Scheme:

A diagram illustrating the synthesis of this compound.

Experimental Protocol:

This protocol is designed to be a self-validating system, where successful execution yields a product of high purity, ready for subsequent applications without extensive purification.

Materials:

-

Methyl 2-amino-5-bromo-3-nitrobenzoate

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Tetrahydrofuran (THF)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated sodium chloride solution (brine)

-

Diatomaceous earth

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl 2-amino-5-bromo-3-nitrobenzoate (1.0 eq), iron powder (5.0 eq), and ammonium chloride (15.0 eq).

-

Solvent Addition: Add a solvent mixture of THF, ethanol, and water in a 1:1:0.4 ratio. The total solvent volume should be sufficient to ensure effective stirring.

-

Reaction Execution: Heat the reaction mixture to 95°C and stir vigorously for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth to remove the iron salts and other insoluble materials.

-

Wash the filter cake thoroughly with methanol and THF.

-

Combine the filtrate and washings and concentrate under reduced pressure to remove the organic solvents.

-

Partition the resulting residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic layer under reduced pressure to yield this compound as a yellow powder.[3]

-

Expertise & Experience Insights:

-

The use of iron powder in the presence of ammonium chloride is a classic and cost-effective method for nitro group reduction. The ammonium chloride helps to maintain a slightly acidic pH, which facilitates the reaction.

-

The mixed solvent system is crucial for the solubility of both the organic substrate and the inorganic reagents.

-

Vigorous stirring is essential to ensure good contact between the reactants, especially the heterogeneous iron powder.

-

Filtration through diatomaceous earth is a critical step to remove fine iron particles, which can complicate downstream processing.

Spectroscopic Characterization

Accurate structural elucidation is vital in chemical synthesis. The following section details the expected spectroscopic data for this compound. Note: Experimental spectra for this specific compound are not widely available in public databases. The data presented is a combination of predicted values and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Signal Assignment |

| ~7.5 (d) | Aromatic CH |

| ~7.2 (d) | Aromatic CH |

| ~4.5 (br s) | -NH₂ |

| ~3.8 (s) | -OCH₃ |

| ~3.5 (br s) | -NH₂ |

General Experimental Protocol for NMR:

-

Sample Preparation: Dissolve 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[6][7]

-

Instrumentation: Record the spectra on a 300 or 400 MHz NMR spectrometer.[7]

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | N-H stretching (amines) |

| 3000-2850 | C-H stretching (methyl) |

| ~1700 | C=O stretching (ester) |

| 1620-1580 | C=C stretching (aromatic) |

| 1300-1000 | C-O stretching (ester) |

| ~700 | C-Br stretching |

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data:

| Adduct | m/z |

| [M+H]⁺ | 244.99202 |

| [M+Na]⁺ | 266.97396 |

| [M-H]⁻ | 242.97746 |

(Data from PubChemLite)[5]

Applications in Drug Development

This compound is a versatile precursor for the synthesis of various heterocyclic systems that are of significant interest in medicinal chemistry. The ortho-diamino functionality allows for the construction of fused ring systems such as benzimidazoles, quinoxalines, and other related scaffolds which are prevalent in many biologically active compounds. The presence of the bromine atom provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of diverse substituents to modulate the pharmacological properties of the target molecules.

Workflow for Application in Drug Discovery:

A logical workflow illustrating the use of this compound in drug discovery.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

In case of Contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.

-

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, protected from light.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with potential applications in drug discovery and materials science. The synthesis protocol outlined in this guide is robust and reproducible, providing a reliable source of this important intermediate. The provided characterization data, though partially based on predictions, serves as a useful reference for researchers. As with all chemical reagents, proper safety precautions should be observed during handling and use.

References

- 1. This compound | 1248541-63-0 [sigmaaldrich.com]

- 2. 1248541-63-0 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. 2,3-DiaMino-5-broMobenzoic acid Methyl ester | 1248541-63-0 [chemicalbook.com]

- 4. 1248541-63-0 Cas No. | Methyl 5-bromo-2,3-diaminobenzoate | Apollo [store.apolloscientific.co.uk]

- 5. PubChemLite - this compound (C8H9BrN2O2) [pubchemlite.lcsb.uni.lu]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Theoretical Yield of Methyl 2,3-diamino-5-bromobenzoate

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for Methyl 2,3-diamino-5-bromobenzoate, a key intermediate in the development of novel pharmaceuticals and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic strategy, step-by-step experimental protocols, and a thorough analysis of the theoretical yield. The synthesis is presented as a three-step sequence commencing with the commercially available 2-amino-5-bromobenzoic acid, proceeding through nitration, esterification, and concluding with a chemoselective reduction. Each step is discussed with an emphasis on the underlying chemical principles and causality behind the experimental choices, ensuring scientific integrity and reproducibility.

Introduction: Significance of this compound

This compound is a valuable bifunctional molecule featuring a vicinal diamine arrangement on a brominated benzoic acid scaffold. This unique substitution pattern makes it a crucial building block for the synthesis of a wide array of heterocyclic compounds, including benzimidazoles, quinoxalines, and other fused ring systems of medicinal interest. The strategic placement of the bromine atom provides a handle for further functionalization through cross-coupling reactions, enabling the exploration of diverse chemical space in drug discovery programs. The presented synthetic route is designed for efficiency and scalability, providing a reliable method for accessing this important intermediate.

Overall Synthetic Strategy

The synthesis of this compound is accomplished through a three-step sequence starting from 2-amino-5-bromobenzoic acid. The overall transformation is depicted below:

Figure 1: Overall synthetic workflow for this compound.

The synthesis commences with the regioselective nitration of 2-amino-5-bromobenzoic acid to introduce a nitro group at the 3-position. This is followed by a Fischer esterification to convert the carboxylic acid to its corresponding methyl ester. The final step involves the chemoselective reduction of the nitro group to an amine, yielding the target molecule.

Step-by-Step Synthesis and Theoretical Yield Calculation

This section provides a detailed protocol for each synthetic step, along with a theoretical yield calculation based on a starting quantity of 10 grams of 2-amino-5-bromobenzoic acid.

Step 1: Nitration of 2-Amino-5-bromobenzoic Acid

Reaction: 2-Amino-5-bromobenzoic acid to 2-Amino-5-bromo-3-nitrobenzoic acid

Causality of Experimental Choices: The direct nitration of an aniline derivative can be challenging due to the high reactivity of the amino group, which is susceptible to oxidation by nitric acid.[1] To mitigate this, the reaction is conducted at a low temperature, and the nitrating agent is added slowly. The amino group is a strong ortho-, para-director. With the para position blocked by a bromine atom, the incoming electrophile (nitronium ion, NO₂⁺) is directed to the ortho position. The presence of the deactivating carboxyl group also helps to moderate the reaction. The nitronium ion is generated in situ from the reaction of concentrated nitric acid and sulfuric acid.[2][3]

Experimental Protocol:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 10.0 g (46.3 mmol) of 2-amino-5-bromobenzoic acid to 50 mL of concentrated sulfuric acid, ensuring the temperature is maintained below 10°C in an ice-salt bath.

-

In a separate beaker, prepare the nitrating mixture by cautiously adding 3.5 mL of concentrated nitric acid to 7.0 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Add the cold nitrating mixture dropwise to the stirred solution of 2-amino-5-bromobenzoic acid over a period of 30-45 minutes, ensuring the internal temperature does not rise above 10°C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 2 hours.

-

Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

Collect the resulting yellow precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral to pH paper, and dry under vacuum to yield 2-amino-5-bromo-3-nitrobenzoic acid.

Theoretical Yield Calculation (Step 1):

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) |

| 2-Amino-5-bromobenzoic acid | C₇H₆BrNO₂ | 216.03[4][5][6] | 46.3 | 10.0 |

| 2-Amino-5-bromo-3-nitrobenzoic acid | C₇H₅BrN₂O₄ | 261.03[2][4][7][8][9][10] | 46.3 | 12.09 |

The theoretical yield of 2-amino-5-bromo-3-nitrobenzoic acid is 12.09 g .

Step 2: Fischer Esterification of 2-Amino-5-bromo-3-nitrobenzoic Acid

Reaction: 2-Amino-5-bromo-3-nitrobenzoic acid to Methyl 2-amino-5-bromo-3-nitrobenzoate

Causality of Experimental Choices: Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[8][11][12][13][14] The reaction is an equilibrium process. To drive the equilibrium towards the product, an excess of the alcohol (methanol) is used as the solvent. A strong acid catalyst, such as concentrated sulfuric acid, is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the methanol.[3][14]

Experimental Protocol:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 12.09 g (46.3 mmol) of 2-amino-5-bromo-3-nitrobenzoic acid in 100 mL of methanol.

-

With stirring, cautiously add 3 mL of concentrated sulfuric acid to the suspension.

-

Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the volume of methanol by approximately half using a rotary evaporator.

-

Pour the concentrated mixture into 200 mL of ice-cold water.

-

Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the cessation of effervescence.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain Methyl 2-amino-5-bromo-3-nitrobenzoate.

Theoretical Yield Calculation (Step 2):

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) |

| 2-Amino-5-bromo-3-nitrobenzoic acid | C₇H₅BrN₂O₄ | 261.03[2][4][7][8][9][10] | 46.3 | 12.09 |

| Methyl 2-amino-5-bromo-3-nitrobenzoate | C₈H₇BrN₂O₄ | 275.06[7] | 46.3 | 12.74 |

The theoretical yield of Methyl 2-amino-5-bromo-3-nitrobenzoate is 12.74 g .

Step 3: Reduction of Methyl 2-amino-5-bromo-3-nitrobenzoate

Reaction: Methyl 2-amino-5-bromo-3-nitrobenzoate to this compound

Causality of Experimental Choices: The reduction of an aromatic nitro group to an amine can be effectively achieved using a metal in the presence of a proton source. The Béchamp reduction, which traditionally uses iron metal and an acid, is a reliable method.[15] A modification of this, using iron powder in the presence of ammonium chloride in a mixed solvent system, provides a milder and more neutral condition, which is often compatible with ester functionalities.[13][16] The reaction proceeds via a series of single-electron transfers from the iron surface to the nitro group.[16]

Experimental Protocol:

-

In a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 12.74 g (46.3 mmol) of Methyl 2-amino-5-bromo-3-nitrobenzoate, 150 mL of ethanol, and 30 mL of water.

-

To this mixture, add 13.0 g (232.7 mmol) of iron powder and 1.24 g (23.2 mmol) of ammonium chloride.

-

Heat the reaction mixture to reflux with vigorous stirring for 2-3 hours. Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Wash the filter cake thoroughly with methanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.

Theoretical Yield Calculation (Step 3):

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) |

| Methyl 2-amino-5-bromo-3-nitrobenzoate | C₈H₇BrN₂O₄ | 275.06[7] | 46.3 | 12.74 |

| This compound | C₈H₉BrN₂O₂ | 245.08 | 46.3 | 11.35 |

The theoretical yield of this compound is 11.35 g .

Overall Theoretical Yield

The overall theoretical yield of this compound from 10.0 g of 2-amino-5-bromobenzoic acid is 11.35 g , assuming a 100% yield for each step. In practice, the actual yield will be lower due to product loss during transfers, purification, and incomplete reactions.

Conclusion

This technical guide has detailed a reliable and well-characterized three-step synthesis for this compound. By providing a thorough explanation of the chemical principles behind each step, along with detailed experimental protocols and theoretical yield calculations, this document serves as a valuable resource for researchers and professionals in the field of organic synthesis and drug development. The presented methodology offers a practical approach to obtaining this important chemical intermediate, facilitating further research and innovation.

References

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. 2-Amino-5-bromobenzoic acid | C7H6BrNO2 | CID 79858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. 2-Amino-5-bromo-3-nitrobenzoic acid | CAS#:58580-07-7 | Chemsrc [chemsrc.com]

- 9. 2-Amino-5-bromo-3-nitrobenzoic acid Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 10. 2-Amino-5-bromo-3-nitrobenzoic acid | C7H5BrN2O4 | CID 18431478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 15. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]

- 16. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]

physical appearance of Methyl 2,3-diamino-5-bromobenzoate

An In-Depth Technical Guide to the Physical Appearance of Methyl 2,3-diamino-5-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key building block in medicinal chemistry and materials science, frequently employed in the synthesis of heterocyclic compounds and other complex organic molecules. For laboratory professionals, a precise understanding of the physical characteristics of a starting material is a fundamental aspect of experimental design and quality control. This guide provides a comprehensive overview of the , delving into its typical presentation, factors that influence its appearance, and comparisons with structurally related compounds. This document is intended to equip researchers with the necessary knowledge to assess the quality and purity of this reagent upon visual inspection, ensuring the integrity of their synthetic endeavors.

Primary Physical Characteristics

This compound is most commonly supplied and handled as a solid. The typical physical appearance is a powder, with a color ranging from off-white to a distinct yellow[1]. The yellow hue is often characteristic of the purified compound and is noted in synthetic procedures that yield the final product[1].

The solid form ensures relative stability for storage and ease of handling for weighing and dispensing in a laboratory setting. Unlike liquid reagents, the risk of inhalation of volatile components is reduced, though appropriate personal protective equipment should always be used when handling fine powders.

Factors Influencing Physical Appearance

The visual characteristics of this compound can be indicative of its purity and stability. Several factors can influence its color and form:

Purity: Highly purified this compound is expected to have a consistent off-white to pale yellow color. The presence of colored impurities, often residual starting materials or by-products from the synthesis, can lead to variations in the observed color. For instance, the synthesis of this compound typically involves the reduction of a nitro-substituted precursor, such as methyl 2-amino-5-bromo-3-nitrobenzoate[1]. Incomplete reduction can result in the presence of residual nitro compounds, which are often intensely colored.

Oxidation: Aromatic amines are a class of compounds known for their susceptibility to oxidation, particularly when exposed to air and light[2]. This degradation process can lead to the formation of colored by-products, often resulting in a darkening of the material over time. Freshly prepared or properly stored this compound should exhibit its characteristic off-white to yellow color. A shift towards a brownish or darker hue may indicate degradation and potential impurity. For this reason, it is best practice to store this compound in a tightly sealed, opaque container, under an inert atmosphere if possible, and in a cool, dark place.

Particle Size: The fineness of the powder can affect the perceived color and handling properties of the material. A finer powder will have a larger surface area, which can increase its susceptibility to air oxidation. It may also be more prone to static electricity and can be more easily dispersed in the air during handling.

Comparative Analysis with Related Compounds

The can be further understood by comparing it to its isomers and precursors. This contextual understanding is valuable for researchers synthesizing or working with a family of related compounds.

| Compound Name | CAS Number | Molecular Formula | Physical Appearance |

| This compound | 1248541-63-0 | C₈H₉BrN₂O₂ | Off-white to yellow powder[1] |

| Methyl 3,4-diamino-5-bromobenzoate | 1245643-11-1 | C₈H₉BrN₂O₂ | Off-white solid[3] |

| Methyl 2-amino-5-bromo-3-nitrobenzoate | Not readily available | C₈H₇BrN₂O₄ | Typically a colored solid (nitro compounds are often yellow) |

The subtle differences in the positions of the amino groups between the 2,3-diamino and 3,4-diamino isomers can influence their crystal packing and electronic properties, leading to slight variations in their observed color. The precursor, with its nitro group, is expected to be more intensely colored.

Experimental Workflow: Visual Inspection and Quality Assessment

A routine visual inspection is the first line of defense in ensuring the quality of a chemical reagent. The following workflow outlines the steps a researcher should take when receiving and using this compound.

Caption: Workflow for the visual inspection of this compound.

Conclusion

The , specifically its state as an off-white to yellow powder, is a key indicator of its identity and quality. For researchers and drug development professionals, a keen eye for variations in color can signal potential issues with purity or degradation due to improper handling or storage. By understanding the intrinsic properties of this compound and the factors that can alter its appearance, scientists can proceed with greater confidence in the reliability of their starting materials, ultimately contributing to the reproducibility and success of their experimental outcomes.

References

An In-depth Technical Guide to the Molecular Weight of Methyl 2,3-diamino-5-bromobenzoate

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the molecular weight of Methyl 2,3-diamino-5-bromobenzoate. Beyond a simple numerical value, we will delve into the theoretical basis of its molecular weight, the empirical methods for its verification, and the contextual significance of this fundamental property in research and development.

Introduction to this compound

This compound is a substituted aromatic amine and a benzoic acid ester. Such compounds are often pivotal building blocks in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The precise molecular weight is a critical parameter that underpins substance identification, reaction stoichiometry, and the interpretation of analytical data.

Physicochemical Properties

A summary of the key identifiers and properties of this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉BrN₂O₂ | [1][2] |

| Molecular Weight | 245.07 g/mol | [2] |

| CAS Number | 1248541-63-0 | [1][2] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95-97% | [1][2] |

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₈H₉BrN₂O₂.[1][2] The calculation based on the atomic weights of each element is as follows:

-

Carbon (C): 8 atoms × 12.011 u = 96.088 u

-

Hydrogen (H): 9 atoms × 1.008 u = 9.072 u

-

Bromine (Br): 1 atom × 79.904 u = 79.904 u

-

Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

-

Oxygen (O): 2 atoms × 15.999 u = 31.998 u

Total Molecular Weight = 96.088 + 9.072 + 79.904 + 28.014 + 31.998 = 245.076 u

This calculated value is consistent with the molecular weight provided by chemical suppliers.[1]

Experimental Verification of Molecular Weight

While the theoretical molecular weight is a fundamental calculation, its experimental verification is a cornerstone of chemical analysis, ensuring sample identity and purity. Several analytical techniques are routinely employed for this purpose.[3]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3][4] It is one of the most direct and accurate methods for determining the molecular weight of a compound.

Workflow for Mass Spectrometry Analysis:

Caption: Workflow for Molecular Weight Determination by Mass Spectrometry.

Causality in Experimental Choices:

-

Ionization Technique: Electrospray ionization (ESI) is a common choice for polar molecules like this compound as it is a "soft" ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion.

-

Mass Analyzer: A Time-of-Flight (TOF) analyzer is often preferred for its high resolution and mass accuracy, which can confirm the elemental composition of the molecule.

For this compound, the expected molecular ion peak in positive ion mode would be [M+H]⁺ at an m/z of approximately 246.084.

Chromatographic Methods

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), separate components of a mixture.[5] When coupled with a mass spectrometer (LC-MS or GC-MS), they provide retention time and molecular weight data, confirming both the identity and purity of the compound.

Workflow for LC-MS Analysis:

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. What Are the Analytical Methods for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 4. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 5. Determination of Molecular Weight [eng.uc.edu]

Methodological & Application

Synthesis of Methyl 2,3-diamino-5-bromobenzoate: An Application Note and Detailed Protocol

Introduction

Methyl 2,3-diamino-5-bromobenzoate is a key aromatic amine intermediate with significant applications in the pharmaceutical and specialty chemical industries. Its unique substitution pattern, featuring vicinal amino groups and a bromine atom, makes it a versatile building block for the synthesis of a wide range of complex heterocyclic compounds, including novel therapeutic agents and functional materials.[1] This application note provides a comprehensive and reliable protocol for the laboratory-scale synthesis of this compound, focusing on a robust and commonly employed method: the reduction of a nitroaromatic precursor. The protocol is designed for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, explanations for experimental choices, and critical safety information.

Reaction Scheme

The synthesis is typically achieved through the reduction of the nitro group in methyl 2-amino-5-bromo-3-nitrobenzoate. This transformation is a cornerstone of aromatic chemistry, and several reducing agents can be employed.[2][3] This protocol will detail a method using iron powder in the presence of an acidic medium, a widely used, effective, and relatively environmentally benign approach compared to other metal-based reductions like those using tin(II) chloride.[1][4]

References

experimental procedure for making Methyl 2,3-diamino-5-bromobenzoate

An Application Note for the Synthesis of Methyl 2,3-diamino-5-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable substituted aromatic diamine that serves as a key building block in the synthesis of pharmaceuticals, heterocyclic compounds, and advanced materials. Its specific substitution pattern makes it an important intermediate for creating complex molecular architectures. This document provides a comprehensive, field-tested guide to its synthesis via a robust, multi-step pathway. The procedure begins with the commercially available Methyl 2-amino-5-bromobenzoate and proceeds through a controlled, high-yield sequence involving protection of the primary amine, regioselective nitration, and subsequent deprotection, followed by a final reduction of the nitro group. The causality behind critical experimental choices is explained, and alternative protocols are discussed to ensure adaptability and success.

Introduction

The synthesis of poly-functionalized aromatic compounds is a cornerstone of modern medicinal and materials chemistry. This compound, with its vicinal amino groups, a bromine atom, and a methyl ester, offers multiple points for chemical modification. Direct functionalization of a simple benzene ring to achieve this specific arrangement is challenging due to issues with regioselectivity. Therefore, a structured, stepwise approach starting from a readily available precursor is necessary.

The synthetic strategy detailed herein follows a logical progression designed to control the introduction of functional groups and maximize the yield of the desired product. The core challenge lies in the selective introduction of a second nitrogen functionality ortho to the existing amino group. Direct nitration of anilines is often complicated by oxidation and the formation of undesired meta-isomers due to the protonation of the highly basic amino group in strong acid.[1][2] To circumvent these issues, this protocol employs a protection-nitration-deprotection sequence for the synthesis of the key intermediate, Methyl 2-amino-5-bromo-3-nitrobenzoate, which is then reduced to the final product.

Overall Synthetic Scheme

The synthesis is accomplished in two primary stages, with the first stage comprising three distinct steps.

Caption: Overall two-stage synthetic pathway.

PART 1: Synthesis of Methyl 2-amino-5-bromo-3-nitrobenzoate (Intermediate)

This stage involves the protection of the amine, regioselective nitration, and subsequent deprotection.

Step 1a: Protection via Acetylation

The initial acetylation step is critical to prevent oxidation of the electron-rich aniline and to ensure the desired ortho-nitration by moderating the activating effect of the amino group.[3][4]

Materials:

-

Methyl 2-amino-5-bromobenzoate

-

Acetic Anhydride (Ac₂O)

-

Glacial Acetic Acid (AcOH)

-

Deionized Water

Protocol:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g of Methyl 2-amino-5-bromobenzoate in 50 mL of glacial acetic acid. Gentle warming may be required.

-

To the stirred solution, add 1.2 equivalents of acetic anhydride dropwise.

-

Heat the reaction mixture to a gentle reflux for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into 300 mL of ice-cold deionized water with vigorous stirring.

-

Collect the precipitated white solid (Methyl 2-acetamido-5-bromobenzoate) by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum. The product is typically of sufficient purity for the next step.

Step 1b: Regioselective Nitration

The acetamido group directs the incoming nitronium ion (NO₂⁺) to the ortho and para positions. As the para position is blocked by the bromine atom, nitration occurs selectively at the C-3 position. Maintaining a low temperature is crucial to prevent side reactions.

Materials:

-

Methyl 2-acetamido-5-bromobenzoate (from Step 1a)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

Protocol:

-

Carefully add 10.0 g of the dried Methyl 2-acetamido-5-bromobenzoate from the previous step to 20 mL of concentrated sulfuric acid in a 100 mL flask, with stirring, while cooling in an ice-salt bath. Ensure the solid dissolves completely.

-

In a separate flask, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to 10 mL of concentrated sulfuric acid. Cool this mixture thoroughly in the ice-salt bath.

-

Add the cold nitrating mixture dropwise to the solution of the substrate over 30-45 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.

-

After the addition is complete, stir the mixture in the ice bath for an additional 1-2 hours.

-

Very slowly and carefully, pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.

-

The solid product, Methyl 2-acetamido-5-bromo-3-nitrobenzoate, will precipitate. Collect the solid by vacuum filtration, wash extensively with cold water until the filtrate is neutral, and dry.

Step 1c: Deprotection via Acid Hydrolysis

The final step in this stage is the removal of the acetyl protecting group to reveal the free amine, yielding the key nitro-amine intermediate.

Materials:

-

Methyl 2-acetamido-5-bromo-3-nitrobenzoate (from Step 1b)

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃) solution

Protocol:

-

Suspend the crude product from Step 1b in 100 mL of ethanol in a 250 mL round-bottom flask.

-

Add 25 mL of concentrated hydrochloric acid and heat the mixture to reflux for 2-3 hours, or until TLC analysis shows complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into 200 mL of cold water.

-

Carefully neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

The yellow solid product, Methyl 2-amino-5-bromo-3-nitrobenzoate, will precipitate.

-

Collect the solid by vacuum filtration, wash with water, and dry. This intermediate can be purified by recrystallization from an ethanol/water mixture if necessary.

PART 2: Synthesis of this compound (Final Product)

The reduction of the nitro group is the final transformation to yield the target compound. Catalytic hydrogenation is presented as the primary method due to its efficiency and clean workup.

Protocol 2A: Catalytic Hydrogenation (Primary Method)

This method utilizes hydrogen gas and a palladium catalyst to cleanly reduce the nitro group. The main risk is potential dehalogenation (loss of bromine), which can be minimized by careful reaction monitoring.

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |

| Methyl 2-amino-5-bromo-3-nitrobenzoate | 275.06 | 10.0 | 1.0 | 2.75 g |

| Palladium on Carbon (10% Pd/C) | N/A | N/A | 5-10 mol % | ~150 mg |

| Methanol (MeOH) or Ethanol (EtOH) | N/A | N/A | Solvent | 50 mL |

| Hydrogen Gas (H₂) | 2.02 | Excess | Excess | 1 atm |

Experimental Workflow

Caption: Step-by-step hydrogenation workflow.

Protocol:

-

Combine Methyl 2-amino-5-bromo-3-nitrobenzoate (2.75 g, 10.0 mmol) and 50 mL of methanol or ethanol in a hydrogenation flask equipped with a magnetic stir bar.

-

Carefully add 10% Pd/C catalyst (~150 mg, ~5-10 mol% by weight relative to the substrate) to the flask. Note: Pd/C can be pyrophoric; handle it in an inert atmosphere or add it to the solvent carefully.

-

Seal the flask, and purge the system by evacuating and backfilling with an inert gas (e.g., Nitrogen or Argon) three times.

-

Evacuate the flask one final time and introduce hydrogen gas (a balloon filled with H₂ is sufficient for this scale).

-

Stir the reaction mixture vigorously at room temperature. The reaction is often exothermic.

-

Monitor the reaction progress by TLC until the starting material is fully consumed (typically 2-6 hours).

-

Once complete, carefully purge the flask with nitrogen to remove all hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with the reaction solvent (methanol or ethanol). Caution: The Celite pad with the catalyst should not be allowed to dry in the air as it can ignite. Quench it by suspending it in water immediately after use.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

-

Purify the resulting solid by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford pure this compound.

Protocol 2B: Iron/Acetic Acid Reduction (Alternative Method)

This classic method is an excellent alternative that avoids the use of pressurized hydrogen and specialized equipment. It is also known for its good chemoselectivity and tolerance of halide substituents.[1][5]

Materials:

-

Methyl 2-amino-5-bromo-3-nitrobenzoate

-

Iron powder (Fe, fine grade)

-

Glacial Acetic Acid (AcOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Sodium Carbonate (Na₂CO₃)

-

Ethyl Acetate (EtOAc)

Protocol:

-

In a round-bottom flask, suspend Methyl 2-amino-5-bromo-3-nitrobenzoate (2.75 g, 10.0 mmol) in a mixture of 20 mL ethanol, 20 mL glacial acetic acid, and 10 mL of water.

-

Heat the mixture to 70-80 °C with vigorous stirring.

-

Add iron powder (5 equivalents) portion-wise over 30 minutes to control the exotherm.

-

Stir the reaction at 80 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts. Wash the pad thoroughly with ethanol or ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate (100 mL) and wash carefully with saturated sodium carbonate solution to neutralize the acetic acid.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to give the crude product.

-

Purify as described in Protocol 2A.

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. Expected data includes:

-

¹H NMR: Appearance of two new signals for the amino protons (NH₂), likely broad singlets. Shifts in the aromatic protons due to the change in electronic effects from -NO₂ to -NH₂.

-

¹³C NMR: Significant upfield shift of the carbons attached to the nitrogen atoms (C-2 and C-3).

-

IR Spectroscopy: Appearance of N-H stretching bands for the two primary amine groups in the region of 3300-3500 cm⁻¹. Disappearance of the characteristic nitro group stretches (~1530 and 1350 cm⁻¹).

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of C₈H₉BrN₂O₂ (m/z ≈ 244.98), showing the characteristic isotopic pattern for a bromine-containing compound.

Safety and Handling

-

Acids and Nitrating Mixture: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Prepare the nitrating mixture by adding acid to acid slowly and with cooling.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all joints in the apparatus are well-sealed. The palladium on carbon catalyst is pyrophoric, especially after use. Never allow the used, dry catalyst to be exposed to air. Quench it immediately under water.

-

Solvents: Organic solvents such as methanol, ethanol, and ethyl acetate are flammable. Avoid open flames and work in a well-ventilated area.

-

General Precautions: Handle all chemicals with care, consult the Safety Data Sheet (SDS) for each reagent, and perform all reactions in a well-ventilated chemical fume hood.

References

Application Note & Protocol: Synthesis and Mechanistic Elucidation of Methyl 2,3-diamino-5-bromobenzoate

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 2,3-diamino-5-bromobenzoate, a key intermediate in the development of pharmaceuticals and functional materials. We present a detailed, field-tested protocol, beginning with the nitration of methyl 2-aminobenzoate and culminating in the selective reduction of a dinitro intermediate. The core of this guide is a deep dive into the reaction mechanisms, offering researchers the causal understanding necessary for optimization and troubleshooting. All procedures are grounded in authoritative literature to ensure scientific integrity and reproducibility.

Introduction: Significance of this compound

This compound is a valuable substituted ortho-phenylenediamine derivative. The unique arrangement of its functional groups—two adjacent amino groups, a bromine atom, and a methyl ester—makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds, such as benzimidazoles and quinoxalines. These scaffolds are central to the discovery of new therapeutic agents and advanced materials. Given its importance, a reliable and well-understood synthetic protocol is paramount for researchers in organic synthesis and drug development.

This application note details a robust synthetic pathway and provides a mechanistic rationale for each transformation.

Overall Synthetic Strategy

The most common and reliable pathway to this compound involves a multi-step synthesis starting from methyl 2-aminobenzoate. The overall workflow is designed to carefully install the required functional groups in a specific order to ensure correct regiochemistry and high yield.

Experimental Workflow Diagram

Caption: Overall synthetic workflow from starting material to final product.

Detailed Reaction Mechanisms

A thorough understanding of the underlying reaction mechanisms is critical for successful synthesis. This section details the transformations involved in each step.

Step 1 & 2: Electrophilic Aromatic Substitution (Nitration & Bromination)

The initial steps involve the sequential addition of nitro and bromo groups to the aromatic ring. The regiochemical outcome is dictated by the directing effects of the substituents already present. The amino group (-NH₂) is a strong activating, ortho, para-director, while the methyl ester (-COOCH₃) is a deactivating, meta-director. The powerful activating effect of the amino group governs the position of the first electrophilic attack.

-

Nitration: The first electrophile, the nitronium ion (NO₂⁺), is generated in situ from nitric acid and sulfuric acid. It is directed to the para position relative to the strongly activating amino group, yielding methyl 2-amino-5-nitrobenzoate. The ortho position is sterically hindered by the adjacent methyl ester.

-

Bromination: The subsequent bromination occurs ortho to the amino group. The ring is now less activated due to the presence of the electron-withdrawing nitro group, but the amino group's directing effect still controls the outcome.

Step 3: The Sandmeyer Reaction

To install the second nitro group adjacent to the first, a Sandmeyer-type reaction is employed. This classic transformation allows for the conversion of an aryl amine to a variety of functional groups, including -NO₂.

-

Diazotization: The 2-amino group of methyl 2-amino-3-bromo-5-nitrobenzoate is treated with nitrous acid (generated from NaNO₂ and a strong acid like HBF₄) at low temperatures to form a diazonium salt.

-

Nitro-de-diazoniation: The resulting diazonium salt is then treated with sodium nitrite (NaNO₂) in the presence of a copper catalyst. This displaces the dinitrogen gas (N₂) and installs a nitro group, yielding the key dinitro intermediate.

Step 4: Reduction of Dinitroarene to Diamine

This is the final and most critical transformation. The simultaneous reduction of two aromatic nitro groups to amines can be achieved through various methods. Catalytic hydrogenation is effective, but chemical reduction using a metal in acidic or neutral media is often more practical and cost-effective in a laboratory setting. We will focus on the use of iron powder with an electrolyte like ammonium chloride (NH₄Cl).

The reduction of a nitro group is a multi-electron process that proceeds through several intermediates.

Mechanism of Nitro Group Reduction using Fe/NH₄Cl

Caption: Stepwise reduction of an aromatic nitro group via nitroso and hydroxylamine intermediates.

Causality Behind Experimental Choices:

-

Iron (Fe) Powder: Iron is a cost-effective and efficient reducing agent. In this reaction, it acts as the electron donor, being oxidized from Fe(0) to Fe(II) or Fe(III) oxides/hydroxides.

-

Ammonium Chloride (NH₄Cl): While often described as a catalyst, NH₄Cl serves multiple purposes. It acts as a mild proton source and an electrolyte to maintain the reaction rate and prevent the formation of a passivating layer of iron oxides on the surface of the iron particles. This ensures a consistent and complete reduction.

-

Solvent System (THF/Ethanol/Water): A mixed solvent system is used to ensure the solubility of both the organic substrate and the inorganic reagents. Water is essential for the reaction mechanism as the ultimate source of protons.[1]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Nitrating mixtures are highly corrosive and reactions can be exothermic.

Synthesis of the Precursor: Methyl 2-amino-5-bromo-3-nitrobenzoate

This protocol describes the reduction of the immediate precursor to the final product. The synthesis of this precursor itself is a multi-step process as outlined in Section 2. For the purpose of this note, we will focus on the final reduction step, assuming the precursor is available.

Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[1]

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| Methyl 2-amino-5-bromo-3-nitrobenzoate | 275.05 | 2.44 | 0.67 g |

| Iron Powder | 55.85 | 12.0 | 0.68 g |

| Ammonium Chloride | 53.49 | 37.0 | 1.96 g |

| Tetrahydrofuran (THF) | - | - | 12 mL |

| Ethanol | - | - | 12 mL |

| Water | - | - | 5 mL |

| Ethyl Acetate | - | - | For Extraction |

| Saturated NaCl Solution (Brine) | - | - | For Washing |

| Diatomaceous Earth | - | - | For Filtration |

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-amino-5-bromo-3-nitrobenzoate (0.67 g, 2.44 mmol), iron powder (0.68 g, 12.0 mmol), and ammonium chloride (1.96 g, 37.0 mmol).

-

Solvent Addition: Add the solvent mixture of THF (12 mL), ethanol (12 mL), and water (5 mL).

-

Reaction: Heat the mixture to 95 °C and stir vigorously for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a plug of diatomaceous earth to remove the insoluble iron solids.[1]

-

Washing: Wash the diatomaceous earth plug thoroughly with methanol and THF to ensure all product is collected.

-

Solvent Removal: Combine the filtrate and the washings and concentrate the solution under reduced pressure to remove the organic solvents.

-

Extraction: Partition the remaining aqueous residue between ethyl acetate and water. Separate the organic layer, and wash it once with saturated brine.[1]

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a yellow powder. The product can often be used in subsequent reactions without further purification.[1]

Characterization of this compound

-

Appearance: Yellow powder

-

Molecular Formula: C₈H₉BrN₂O₂[2]

-

Molecular Weight: 245.08 g/mol [3]

-

Spectroscopic Data:

-

¹H NMR: Expected signals include a singlet for the methyl ester protons (~3.8-3.9 ppm), distinct signals for the two aromatic protons, and two broad singlets for the two different amine protons.

-

¹³C NMR: Expected signals would include a peak for the methyl carbon (~52 ppm), aromatic carbons (in the 100-150 ppm range), and a carbonyl carbon (~167 ppm).

-

Mass Spectrometry (m/z): The mass spectrum should show a characteristic isotopic pattern for the bromine atom, with major peaks at [M]+ and [M+2]+ of nearly equal intensity. Predicted m/z for [M+H]⁺ is 244.99202.[2]

-

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound, supported by a thorough explanation of the underlying reaction mechanisms. By understanding the causality behind the choice of reagents and conditions, researchers can confidently reproduce and adapt this synthesis for their specific needs in pharmaceutical and materials science research. The provided workflow and mechanistic diagrams serve as valuable tools for both practical execution and conceptual understanding.

References

The Versatile Intermediate: Methyl 2,3-Diamino-5-bromobenzoate in Heterocyclic Synthesis

Abstract

Methyl 2,3-diamino-5-bromobenzoate is a pivotal aromatic diamine that serves as a versatile and highly valuable building block in the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring vicinal amino groups and an electron-withdrawing bromo substituent, makes it an ideal precursor for constructing fused heterocyclic systems of significant interest in medicinal chemistry, drug development, and materials science. This comprehensive guide provides an in-depth exploration of the synthesis of this key intermediate and its application in the preparation of important heterocyclic scaffolds, including quinoxalines, benzimidazoles, and benzodiazepines. Detailed, field-proven protocols, mechanistic insights, and practical considerations are presented to empower researchers and scientists in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

Heterocyclic compounds form the cornerstone of modern pharmacology and materials science. Within this vast chemical space, nitrogen-containing fused rings are of particular importance due to their prevalence in biologically active molecules. This compound has emerged as a strategic intermediate for accessing these privileged scaffolds. The ortho-diamine functionality is primed for cyclocondensation reactions, while the bromo- and methyl ester groups provide valuable handles for further synthetic diversification, allowing for the fine-tuning of physicochemical and biological properties. This guide will delve into the practical applications of this versatile molecule, providing researchers with the necessary tools to leverage its synthetic potential.

Synthesis of the Key Intermediate: this compound

The most common and efficient route to this compound involves the reduction of its corresponding 3-nitro precursor, methyl 2-amino-5-bromo-3-nitrobenzoate. This transformation can be achieved using various reducing agents, with methods utilizing iron powder in an acidic medium or tin(II) chloride being particularly prevalent due to their efficiency and scalability.

Synthesis via Iron-Mediated Reduction

This protocol offers a cost-effective and reliable method for the large-scale preparation of the target diamine.

Protocol 1: Synthesis of this compound

| Reagent | CAS No. | MW | Amount | Molar Eq. |

| Methyl 2-amino-5-bromo-3-nitrobenzoate | 32057-61-3 | 275.05 | 0.67 g | 1.0 |

| Iron powder | 7439-89-6 | 55.85 | 0.68 g | 5.0 |

| Ammonium chloride | 12125-02-9 | 53.49 | 1.96 g | 15.2 |

| Tetrahydrofuran (THF) | 109-99-9 | - | 12 mL | - |

| Ethanol | 64-17-5 | - | 12 mL | - |

| Water | 7732-18-5 | - | 5 mL | - |

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 2-amino-5-bromo-3-nitrobenzoate (0.67 g, 2.44 mmol), iron powder (0.68 g, 12.0 mmol), and ammonium chloride (1.96 g, 37.0 mmol).[1]

-

Add a solvent mixture of THF (12 mL), ethanol (12 mL), and water (5 mL).[1]

-

Heat the reaction mixture to 95 °C and stir vigorously for 1 hour.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a plug of diatomaceous earth to remove the iron salts.

-

Wash the filter cake with additional THF and ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to remove the organic solvents.

-

The resulting aqueous residue can be extracted with ethyl acetate, the organic layers combined, dried over anhydrous sodium sulfate, and concentrated to yield the product.

Expected Outcome: This procedure typically affords this compound as a yellow powder in high yield.[1]

Application in Heterocyclic Synthesis: Quinoxalines

Quinoxalines are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The straightforward synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This compound is an excellent substrate for this reaction, leading to the formation of functionalized quinoxaline derivatives.

General Reaction Scheme and Mechanism

The reaction proceeds through a double condensation mechanism. The more nucleophilic amino group of the diamine attacks one of the carbonyl carbons of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoxaline ring.

Caption: General mechanism for quinoxaline synthesis.

Protocol for the Synthesis of Methyl 7-bromoquinoxaline-5-carboxylate

This protocol details the synthesis of a specific quinoxaline derivative using[2][3]-dioxane-2,3-diol as a glyoxal equivalent, which is often easier to handle.

Protocol 2: Synthesis of Methyl 7-bromoquinoxaline-5-carboxylate

| Reagent | CAS No. | MW | Amount | Molar Eq. |

| This compound | 1248541-63-0 | 245.07 | 0.71 g | 1.0 |

| [2][3]-Dioxane-2,3-diol | 4097-13-4 | 120.10 | 485 mg | 1.5 |

| Ethanol | 64-17-5 | - | 50 mL | - |

Procedure:

-

In a suitable reaction vessel, dissolve this compound (0.71 g, 2.69 mmol) in ethanol (50 mL).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired product.

Expected Outcome: This procedure yields methyl 7-bromoquinoxaline-5-carboxylate as a solid.[3]

Application in Heterocyclic Synthesis: Benzimidazoles

Benzimidazoles are another class of heterocycles with immense therapeutic importance, found in drugs such as proton pump inhibitors and anthelmintics. The synthesis of benzimidazoles can be readily achieved by the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid (or its derivatives).

General Reaction Scheme and Mechanism

The reaction with a carboxylic acid typically requires acidic conditions and heat. The initial step is the formation of an amide bond, followed by an intramolecular cyclization and dehydration to yield the benzimidazole ring.

Caption: General pathway for benzimidazole synthesis.

Protocol for the Synthesis of Methyl 6-bromo-2-methyl-1H-benzo[d]imidazole-4-carboxylate

This protocol demonstrates the cyclization of this compound with acetic acid to form a 2-methyl substituted benzimidazole.

Protocol 3: Synthesis of Methyl 6-bromo-2-methyl-1H-benzo[d]imidazole-4-carboxylate

| Reagent | CAS No. | MW | Amount | Molar Eq. |

| This compound | 1248541-63-0 | 245.07 | 1.0 g | 1.0 |

| Acetic Acid | 64-19-7 | 60.05 | q.s. | - |

Procedure:

-

Dissolve this compound in acetic acid.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

-

The product may precipitate upon neutralization and can be collected by filtration.

-

Alternatively, the aqueous mixture can be extracted with an organic solvent, dried, and concentrated to yield the crude product.

-

Purify the product by recrystallization or column chromatography as needed.

Expected Outcome: This procedure yields the corresponding 2-methylbenzimidazole derivative.[4]

Prospective Applications in Benzodiazepine Synthesis

1,4-Benzodiazepines are a well-known class of psychoactive drugs. While direct, detailed protocols for the synthesis of benzodiazepines starting from this compound are not as prevalent in the literature as for quinoxalines and benzimidazoles, the structural motif of this diamine makes it a plausible precursor for certain benzodiazepine scaffolds. The general synthesis of 1,5-benzodiazepines involves the condensation of an o-phenylenediamine with a ketone. It is conceivable that analogous strategies could be developed for the synthesis of novel benzodiazepine derivatives from this compound, opening new avenues for drug discovery.

Safety and Handling

As with any chemical synthesis, proper safety precautions are paramount.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2][3][4][5][6]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[2][4]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.[2][4][5] Avoid generating dust.[2][4][5]

-

Storage: Store this compound in a tightly closed container in a cool, dry place away from incompatible substances.[2]

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

It is highly recommended to consult the Safety Data Sheet (SDS) for this compound and all other reagents used in the synthesis before commencing any experimental work.

Conclusion

This compound stands out as a highly valuable and versatile intermediate in the field of heterocyclic chemistry. Its straightforward synthesis and inherent reactivity make it an ideal starting material for the construction of a wide range of medicinally relevant scaffolds, including quinoxalines and benzimidazoles. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, enabling them to explore the full synthetic potential of this important building block and to accelerate the discovery and development of novel bioactive compounds.

References

- 1. WO2014182929A1 - Benzimidazole derivatives as bromodomain inhibitors - Google Patents [patents.google.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. Ethyl 4-Aminobenzoate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 4. carlroth.com [carlroth.com]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. fishersci.com [fishersci.com]

analytical techniques for characterizing Methyl 2,3-diamino-5-bromobenzoate

An In-Depth Guide to the Analytical Characterization of Methyl 2,3-diamino-5-bromobenzoate

Introduction

This compound is a substituted aromatic compound with significant potential as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a bromine substituent and two amino groups on a methyl benzoate scaffold, provides multiple reaction sites, making it a versatile building block. The precise characterization of this compound is paramount to ensure its identity, purity, and suitability for downstream applications, particularly in the highly regulated field of drug development. Inconsistent purity or misidentification of such intermediates can lead to failed syntheses, impure final products, and potential safety concerns.